molecular formula C15H8N2O7 B11996819 7-(2,4-Dinitrophenoxy)chromen-2-one

7-(2,4-Dinitrophenoxy)chromen-2-one

Cat. No.: B11996819
M. Wt: 328.23 g/mol
InChI Key: FKGRKMCAKYMDRU-UHFFFAOYSA-N
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Description

7-(2,4-Dinitrophenoxy)chromen-2-one (CAS: 314742-00-2) is a synthetic coumarin derivative with the molecular formula C₁₆H₁₀N₂O₇ and a molecular weight of 342.26 g/mol . It is structurally characterized by a chromen-2-one (coumarin) backbone substituted with a 2,4-dinitrophenoxy group at the 7-position and a methyl group at the 4-position (in its 4-methyl variant) . The compound is synthesized via microwave-assisted O-alkylation or classical nucleophilic substitution, with structural confirmation through NMR (e.g., δ 131.35 ppm for aromatic carbons) and mass spectrometry (m/z 372.1433) .

Key applications include:

  • Fluorescent probe for hydrogen sulfide (H₂S) detection: The compound undergoes thiolysis in the presence of H₂S, exhibiting excitation/emission maxima at 323/445 nm with high selectivity over other thiols (e.g., cysteine, glutathione) .
  • Anticancer and antibacterial activity: Derivatives like 7-(2,4-Dinitrophenoxy)-5-hydroxy-3-phenyl-4H-chromen-4-one (C3) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and cancer cell lines (IC₅₀ < 30 µM) .

Properties

Molecular Formula

C15H8N2O7

Molecular Weight

328.23 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)chromen-2-one

InChI

InChI=1S/C15H8N2O7/c18-15-6-2-9-1-4-11(8-14(9)24-15)23-13-5-3-10(16(19)20)7-12(13)17(21)22/h1-8H

InChI Key

FKGRKMCAKYMDRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Coumarin Core Formation via Knoevenagel Condensation

The coumarin scaffold is typically constructed using a Knoevenagel condensation between a dihydroxybenzaldehyde derivative and a β-keto ester. For example, 2,4-dihydroxybenzaldehyde reacts with diethylmalonate in the presence of piperidine to yield 7-hydroxycoumarin.

Reaction Conditions:

  • Reactants: 2,4-Dihydroxybenzaldehyde (1.0 eq), diethylmalonate (1.2 eq)

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol, reflux

  • Yield: 76%

This step establishes the hydroxyl group at the 7-position, which is critical for subsequent functionalization.

Introduction of the 2,4-Dinitrophenoxy Group

The 7-hydroxy group undergoes nucleophilic aromatic substitution with 2,4-dinitrochlorobenzene (DNCB) under basic conditions. This reaction leverages the electron-withdrawing nitro groups on DNCB to activate the chloro substituent for displacement.

General Procedure:

  • Mixing Phase: 7-Hydroxycoumarin and DNCB are combined in a polar aprotic solvent (e.g., DMSO or DMF).

  • Base Addition: A strong base (e.g., KOH or NaOH) is added dropwise to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.

  • Reaction Conditions: Heating at 80–100°C for 4–6 hours ensures complete substitution.

  • Workup: The product is isolated via filtration, washed with deionized water, and vacuum-dried.

Example Parameters:

ParameterValueSource
Molar Ratio (7-OH:DNCB)1:1.2
Temperature90°C
Reaction Time5 hours
Yield68–72%

Mechanistic Insights

Nucleophilic Aromatic Substitution Mechanism

The substitution at the 7-position proceeds via a two-step mechanism:

  • Deprotonation: The hydroxyl group of 7-hydroxycoumarin is deprotonated by a strong base, forming a phenoxide ion.

  • Electrophilic Attack: The phenoxide ion attacks the electron-deficient chloro position of DNCB, facilitated by the meta-directing nitro groups.

Key Factors Influencing Reactivity:

  • Electron-Withdrawing Effects: Nitro groups enhance the electrophilicity of DNCB.

  • Solvent Polarity: Polar aprotic solvents stabilize the transition state.

  • Temperature: Elevated temperatures accelerate reaction kinetics.

Optimization Strategies

Control of Byproducts

The primary byproduct, 2,4-dinitrophenol, arises from hydrolysis of DNCB. Strategies to minimize this include:

  • Stoichiometric Excess of 7-Hydroxycoumarin: A 1.2:1 molar ratio of DNCB to coumarin derivative reduces unreacted DNCB.

  • Gradual Base Addition: Slow introduction of base prevents localized pH spikes that promote hydrolysis.

Purification Techniques

  • Washing Protocol: Post-reaction washes with hot deionized water (90°C) remove residual DNCB and salts.

  • Vacuum Drying: Drying at 60–80°C under reduced pressure (<300 Pa) ensures product stability.

Analytical Characterization

Spectroscopic Data

Representative NMR Data (DMSO-d6):

  • 1H NMR (400 MHz): δ 8.62 (d, J = 2.8 Hz, 1H, Ar-H), 8.38 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.92 (d, J = 8.8 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, coumarin-H), 6.98 (s, 1H, coumarin-H), 6.38 (s, 1H, coumarin-H).

  • 13C NMR (100 MHz): δ 160.1 (C=O), 154.3 (C-O), 143.2–116.7 (aromatic carbons).

Purity Assessment

High-performance liquid chromatography (HPLC) analyses typically show >95% purity under the following conditions:

  • Column: C18 reversed-phase

  • Mobile Phase: Acetonitrile/water (70:30)

  • Flow Rate: 1.0 mL/min.

Comparative Analysis of Methodologies

Method FeatureKnoevenagel CondensationNucleophilic Substitution
Key Reactants Dihydroxybenzaldehyde, β-keto ester7-Hydroxycoumarin, DNCB
Reaction Time 3–4 hours5–6 hours
Yield 76%68–72%
Byproducts Minimal2,4-Dinitrophenol

Industrial-Scale Considerations

The patent CN105367426A highlights scalable production techniques for nitroaryl ethers, emphasizing:

  • Batch Reactor Design: Use of four-neck flasks with condensers and tail gas traps to manage volatile byproducts.

  • Temperature Gradients: Stepwise heating (75°C → 90°C) to control reaction exothermicity.

  • Economic Feasibility: Technical-grade DNCB reduces raw material costs without compromising yield .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dinitrophenoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation might produce various oxidized forms of the compound.

Scientific Research Applications

7-(2,4-Dinitrophenoxy)-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

7-(2,4-Dinitrophenoxy)-5-hydroxy-3-phenyl-4H-chromen-4-one (C3) Structure: Features a phenyl group at C3 and a hydroxyl group at C5, in addition to the 2,4-dinitrophenoxy substituent . Activity: Exhibits broad-spectrum antibacterial activity (MIC < 10 µg/mL against MRSA) and anticancer effects (IC₅₀ < 30 µM) . Applications: Primarily explored for therapeutic use, unlike the H₂S detection role of the methyl-substituted variant .

7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one Structure: Substituted with a trifluoromethyl group and phenyl ring at C4 .

Aurapten Derivatives (e.g., 7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one) Structure: Linear prenyl or modified terpene chains at C7 . Activity: Demonstrated antimicrobial properties but weaker cytotoxicity compared to dinitrophenoxy derivatives . Applications: Studied for natural product-inspired drug discovery .

7-Methoxy-2-(2-nitrophenyl)chromen-4-one Structure: Nitrophenyl and methoxy substituents at C2 and C7 .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Activities/Applications References
7-(2,4-Dinitrophenoxy)-4-methylchromen-2-one C₁₆H₁₀N₂O₇ 342.26 7-(2,4-dinitrophenoxy), 4-methyl H₂S detection, non-cytotoxic (150 µg/mL)
C3 (7-(2,4-Dinitrophenoxy)-5-hydroxy-3-phenyl-4H-chromen-4-one) C₂₁H₁₃N₂O₈ 409.34 7-(2,4-dinitrophenoxy), 3-phenyl, 5-hydroxy Antibacterial (MRSA), anticancer (IC₅₀ < 30 µM)
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one C₂₂H₁₂F₃N₂O₇ 497.34 7-(2,6-dinitro-4-CF₃-phenoxy), 4-phenyl Research chemical, uncharacterized
Aurapten C₁₉H₂₂O₃ 298.38 7-(3,7-dimethylocta-2,6-dienyloxy) Antimicrobial, antioxidant

Research Findings

Antibacterial and Anticancer Performance C3 demonstrated 10-fold greater potency against MRSA compared to unsubstituted chrysin derivatives, attributed to the electron-deficient dinitrophenoxy group enhancing target binding . In contrast, the 4-methyl variant lacks cytotoxicity at 150 µg/mL, making it suitable for diagnostic applications .

Fluorescent Probe Specificity 7-(2,4-Dinitrophenoxy)-4-methylchromen-2-one showed >95% selectivity for H₂S over competing thiols in vitro, with a detection limit of 0.1 µM .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve stability and interaction with biological targets .
  • Hydrophobic substituents (e.g., phenyl, prenyl) enhance membrane permeability and bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 7-(2,4-dinitrophenoxy)chromen-2-one, and what are the critical reaction conditions?

The synthesis typically involves a multi-step process:

  • Core Formation : Condensation of a substituted phenol with a carbonyl precursor (e.g., via Pechmann or Kostanecki–Robinson reactions) to form the chromenone backbone.
  • Functionalization : Introduction of the 2,4-dinitrophenoxy group via nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring reacts with a phenoxide ion under alkaline conditions (e.g., K₂CO₃/DMF at 80–100°C) .
  • Key Considerations : Reaction efficiency depends on the electron-withdrawing nature of the nitro groups, which activate the phenoxy group for substitution. Purification often requires column chromatography due to byproducts from incomplete substitution.

Q. How do the structural features of this compound influence its reactivity in biological and chemical systems?

  • Nitro Groups : The 2,4-dinitrophenoxy moiety is highly electron-deficient, facilitating nucleophilic attack (e.g., by thiols or amines). This reactivity underpins its use in selective detection of biomolecules like H₂S .
  • Chromenone Core : The conjugated system enables fluorescence properties, while substituents at the 7-position modulate steric and electronic interactions with targets.
  • Methodological Insight : UV-Vis and fluorescence spectroscopy are critical for tracking reactivity, with shifts in λmax indicating successful substitution or binding events .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Structural Confirmation : NMR (¹H/¹³C) and X-ray crystallography validate substitution patterns and stereochemistry (e.g., distinguishing between regioisomers) .
  • Purity Assessment : HPLC-MS or GC-MS identifies impurities, while elemental analysis ensures stoichiometric accuracy.
  • Functional Analysis : Fluorescence quenching assays and cyclic voltammetry evaluate redox behavior and electron-transfer pathways .

Advanced Research Questions

Q. What mechanistic insights explain the selective fluorescence "turn-on" response of this compound-based probes for H₂S?

  • Mechanism : The 2,4-dinitrophenoxy group acts as a fluorescence quencher via photoinduced electron transfer (PET). H₂S selectively cleaves the ether bond through nucleophilic aromatic displacement, releasing the fluorescent chromenone scaffold .
  • Experimental Validation : Time-resolved fluorescence and LC-MS confirm the formation of 7-hydroxy-chromen-2-one and 2,4-dinitrophenthiol as reaction byproducts .
  • Limitations : False positives may arise from other nucleophiles (e.g., glutathione), necessitating control experiments in complex matrices.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : While some studies highlight antimicrobial activity (e.g., in bark extracts ), others report negligible effects. Contradictions may arise from:
  • Structural Variability : Minor substituent changes (e.g., at the 3-position) alter target affinity.
  • Assay Conditions : Differences in solvent polarity, pH, or bacterial strains impact results.
    • Methodological Solutions : Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ comparisons) improve reproducibility. Synchrotron-based crystallography can further elucidate structure-activity relationships .

Q. What role does computational modeling play in optimizing this compound derivatives for specific applications?

  • Density Functional Theory (DFT) : Predicts electronic transitions (e.g., HOMO-LUMO gaps) to tailor fluorescence properties .
  • Molecular Docking : Identifies binding interactions with biological targets (e.g., H₂S-producing enzymes like cystathionine γ-lyase) .
  • Machine Learning : Trains models on existing datasets to predict synthetic yields or bioactivity, reducing trial-and-error experimentation.

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